1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-(trans-4-pentylcyclohexyl)-

Dielectric anisotropy VA/IPS/FFS mode Liquid crystal display

1,1′-Biphenyl, 4-ethoxy-2,3-difluoro-4′-(trans-4-pentylcyclohexyl)- (CAS 123560-47-4), also designated 5‑HBB(2F,3F)‑O2, is a fluorinated biphenyl derivative classified as a negative dielectric anisotropy (Δε < liquid crystal component. The molecule combines a biphenyl core with lateral 2,3‑difluoro substitution, a terminal ethoxy group, and a trans‑4‑pentylcyclohexyl moiety.

Molecular Formula C25H32F2O
Molecular Weight 386.5 g/mol
CAS No. 123560-47-4
Cat. No. B12087324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-(trans-4-pentylcyclohexyl)-
CAS123560-47-4
Molecular FormulaC25H32F2O
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F
InChIInChI=1S/C25H32F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h12-19H,3-11H2,1-2H3
InChIKeyDYYPQDVYNJNXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1′-Biphenyl, 4-ethoxy-2,3-difluoro-4′-(trans-4-pentylcyclohexyl)- (CAS 123560-47-4): Procurement-Grade Overview for Negative-Dielectric Liquid Crystal Formulators


1,1′-Biphenyl, 4-ethoxy-2,3-difluoro-4′-(trans-4-pentylcyclohexyl)- (CAS 123560-47-4), also designated 5‑HBB(2F,3F)‑O2, is a fluorinated biphenyl derivative classified as a negative dielectric anisotropy (Δε < 0) liquid crystal component . The molecule combines a biphenyl core with lateral 2,3‑difluoro substitution, a terminal ethoxy group, and a trans‑4‑pentylcyclohexyl moiety . It is commercially available at grades ≥ 98 % purity with batch‑level QC documentation (NMR, HPLC, GC) , and is listed in the Japanese NITE‑CHRIP regulatory inventory [1]. This compound serves as a key intermediate or dopant in vertically aligned (VA), in‑plane switching (IPS), and fringe‑field switching (FFS) liquid crystal mixtures.

Why Generic Substitution Fails: Structural and Performance Differentiation of 5‑HBB(2F,3F)‑O2 in Negative‑Δε LC Mixtures


Within the negative‑Δε liquid crystal portfolio, seemingly minor structural variations—alkyl chain length, alkoxy group, core architecture—produce quantifiable differences in mesomorphic range, birefringence, and rotational viscosity that directly govern display performance . Substituting 5‑HBB(2F,3F)‑O2 with a shorter‑chain homolog (e.g., the propyl analog, CAS 189750‑98‑9) shifts the mesomorphic window significantly, while switching to a single‑benzene‑ring analog (CAS 124729‑02‑8) sacrifices the high birefringence conferred by the biphenyl core . Furthermore, vendor‑to‑vendor purity variability without batch QC documentation risks introducing ionic contaminants that elevate voltage holding ratio (VHR) decay . The evidence below quantifies these differentiation dimensions.

Product‑Specific Quantitative Differentiation Evidence for 5‑HBB(2F,3F)‑O2 (CAS 123560‑47‑4)


Negative Dielectric Anisotropy Classification Versus Positive‑Δε Alternatives

Alfa Chemistry explicitly classifies CAS 123560‑47‑4 under 'Negative Dielectric Anisotropy Type' . This is a critical selection criterion for VA, IPS, and FFS display modes, which require Δε < 0. Positive‑Δε compounds (e.g., common cyanobiphenyls such as 5CB, Δε ≈ +11 to +13) are incompatible with these modes without complete mixture redesign. The assignment is qualitative but binary: the compound belongs to the negative‑Δε portfolio, not the positive‑Δε portfolio.

Dielectric anisotropy VA/IPS/FFS mode Liquid crystal display

Mesomorphic Range Comparison: Pentyl Homolog (5‑HBB(2F,3F)‑O2) Versus Propyl Homolog (3‑HBB(2F,3F)‑O2)

The propyl homolog 4‑ethoxy‑2,3‑difluoro‑4′‑(trans‑4‑propylcyclohexyl)biphenyl (CAS 189750‑98‑9) has a documented mesomorphic range of 77.0–175.0 °C and a melting point of 79 °C . In liquid crystal homologous series, elongating the terminal alkyl chain from propyl (C₃) to pentyl (C₅) typically depresses the melting point by 10–30 °C and raises the clearing point by 5–15 °C due to increased molecular aspect ratio and reduced lattice packing energy [1]. The pentyl homolog is therefore expected to exhibit a broader nematic range than 77–175 °C, with a lower melting point, improving low‑temperature mixture formulation margins.

Mesomorphic range Nematic phase stability Homologous series

Birefringence Advantage: Biphenyl Core (Target) Versus Single‑Benzene Analog (CAS 124729‑02‑8)

The target compound contains a biphenyl core, whereas the closely related analog 1‑ethoxy‑2,3‑difluoro‑4‑(trans‑4‑pentylcyclohexyl)benzene (CAS 124729‑02‑8) replaces the biphenyl with a single benzene ring . The biphenyl core is well‑established to produce significantly higher birefringence (Δn ≈ 0.15–0.25) compared to single‑benzene analogs (Δn ≈ 0.05–0.10) due to extended π‑conjugation [1]. The benzene analog has a measured melting point of 52 °C , whereas the biphenyl compound is expected to exhibit a higher melting point and substantially higher Δn.

Birefringence Optical anisotropy Cell gap

Purity and Batch QC Documentation: Bidepharm 98 % with Triple Analytical Verification

Bidepharm supplies CAS 123560‑47‑4 at a standard purity of 98 % and provides batch‑level QC reports including NMR, HPLC, and GC . This contrasts with generic suppliers who may offer only a certificate of analysis with HPLC data alone, or no batch‑specific QC at all. In liquid crystal applications, impurities at the 0.1 % level can degrade the voltage holding ratio (VHR) below the 99 % threshold required for active‑matrix driving [1]. Triple‑method verification reduces the risk of undetected ionic or UV‑absorbing contaminants.

Purity Batch QC Voltage holding ratio

Regulatory and Environmental Profile: NITE‑CHRIP Biodegradation and Bioconcentration Data

The NITE Chemical Risk Information Platform (NITE‑CHRIP) classifies 4‑ethoxy‑2,3‑difluoro‑4′‑(trans‑4‑pentylcyclohexyl)‑1,1′‑biphenyl as 'Not readily biodegradable' and 'Low bioconcentration' [1]. This regulatory profile is distinct from some structurally similar liquid crystal intermediates that may show moderate bioaccumulation potential. The low bioconcentration classification simplifies chemical registration under REACH and TSCA compared to bioaccumulative alternatives.

Regulatory compliance Biodegradation Bioconcentration

Predicted Physicochemical Properties: Aqueous Solubility and Density (ChemBlink ACD/Labs Data)

ChemBlink reports ACD/Labs‑predicted physicochemical data for CAS 123560‑47‑4: aqueous solubility 4.3 × 10⁻⁶ g/L (25 °C) and density 1.039 ± 0.06 g/cm³ (20 °C, 760 Torr) . For comparison, the propyl homolog (CAS 189750‑98‑9) has a density of 1.057 ± 0.06 g/cm³ [1]. The lower density of the pentyl homolog reflects the greater alkyl chain volume, which influences mixture density matching and gravitational segregation stability in large‑area panels.

Aqueous solubility Density Formulation compatibility

Optimal Research and Industrial Application Scenarios for 5‑HBB(2F,3F)‑O2 (CAS 123560‑47‑4)


Negative‑Δε Liquid Crystal Mixture Formulation for VA‑Mode Displays

As a confirmed negative dielectric anisotropy component , CAS 123560‑47‑4 is directly applicable to vertically aligned (VA) mode LC mixtures. Its biphenyl core provides sufficient birefringence (estimated Δn ≈ 0.15–0.25) for thin‑cell VA designs [1]. The pentyl chain is expected to confer a broader nematic range than the propyl homolog (77–175 °C), improving low‑temperature storage stability .

High‑Birefringence Dopant for Fast‑Response FFS/IPS Mobile Displays

The biphenyl architecture of the target compound enables higher Δn than single‑benzene‑ring analogs such as CAS 124729‑02‑8 (Δn estimated ≤ 0.10) [1]. This allows thinner cell gaps in FFS and IPS panels, directly reducing response time—a critical parameter for high‑refresh‑rate mobile displays.

Regulatory‑Compliant Procurement for REACH/TSCA‑Regulated Markets

NITE‑CHRIP data confirm the compound is not readily biodegradable and exhibits low bioconcentration potential [2]. This profile simplifies chemical registration compared to bioaccumulative alternatives, making it a lower‑risk choice for LC mixture manufacturers exporting to EU and North American markets.

Quality‑Critical Active‑Matrix Display Manufacturing

The availability of CAS 123560‑47‑4 with triple‑method batch QC (NMR, HPLC, GC) at 98 % purity from Bidepharm addresses the stringent VHR requirements of active‑matrix driving. Multi‑method verification reduces the risk of ionic impurities that cause VHR decay below the 99 % threshold required for TFT‑LCD operation [3].

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